

An In-depth Technical Guide to Benzyl-PEG2-acid (CAS: 91555-65-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl-PEG2-acid*

Cat. No.: *B2965496*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-acid, with the CAS number 91555-65-6, is a functionalized polyethylene glycol (PEG) derivative that has garnered significant interest in the field of drug discovery and development. Its unique bifunctional nature, featuring a protected benzyl ether and a terminal carboxylic acid, makes it a valuable building block in the synthesis of complex biomolecules and therapeutic agents. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Benzyl-PEG2-acid is a well-characterized compound with the following key properties:

Property	Value	Source(s)
CAS Number	91555-65-6	[1] [2] [3] [4] [5]
Molecular Formula	C12H16O4	[1] [3] [4]
Molecular Weight	224.25 g/mol	[1] [6]
IUPAC Name	3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid	[2]
Physical Form	Liquid	[2]
Purity	Typically ≥97%	[2]
Density	Approximately 1.136 g/cm ³	[2]
Storage Conditions	4°C	[2]
Solubility	Soluble in DMSO and other organic solvents	[7]

Core Applications in Drug Discovery

The primary application of **Benzyl-PEG2-acid** lies in its role as a flexible and hydrophilic linker in the design and synthesis of PROTACs.[\[5\]](#)[\[8\]](#)[\[9\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[8\]](#)

The **Benzyl-PEG2-acid** linker offers several advantages in PROTAC design:

- Biocompatibility and Solubility: The PEG component enhances the aqueous solubility and overall biocompatibility of the PROTAC molecule.[\[10\]](#)
- Optimal Length and Flexibility: The two ethylene glycol units provide a specific length and flexibility that can be crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[\[10\]](#)
- Reactive Handle: The terminal carboxylic acid provides a convenient reactive handle for conjugation to an amine-containing ligand (either the target protein ligand or the E3 ligase).

ligand) through a stable amide bond.[10]

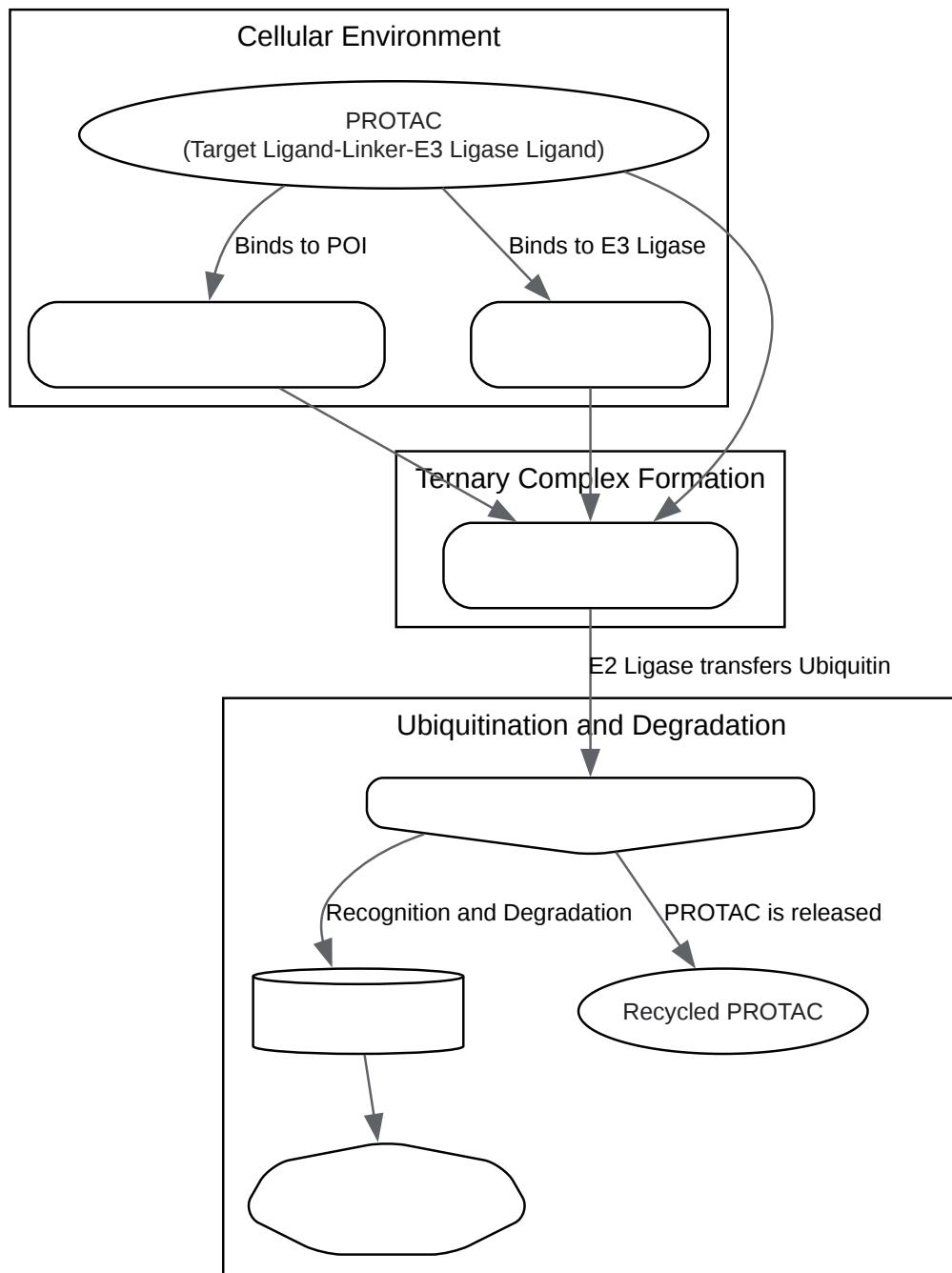
- Protecting Group Strategy: The benzyl ether serves as a stable protecting group for the hydroxyl terminus, allowing for selective reactions at the carboxylic acid end. The benzyl group can be removed under specific conditions if further modification at that terminus is required.[11]

Beyond PROTACs, **Benzyl-PEG2-acid** can be utilized in other bioconjugation applications where a short, hydrophilic spacer with a carboxylic acid handle is desired, such as in the development of antibody-drug conjugates (ADCs) or the surface modification of nanoparticles for drug delivery.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as **Benzyl-PEG2-acid**.

PROTAC-Mediated Protein Degradation Pathway

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Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a PROTAC using **Benzyl-PEG2-acid**. This protocol describes the coupling of the carboxylic acid of the linker to an amine-functionalized ligand.

Amide Bond Formation with **Benzyl-PEG2-acid**

This protocol outlines the coupling of **Benzyl-PEG2-acid** to an amine-containing molecule (Ligand-NH₂), which could be either the target protein ligand or the E3 ligase ligand.

Materials:

- **Benzyl-PEG2-acid** (CAS: 91555-65-6)
- Amine-functionalized ligand (Ligand-NH₂)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

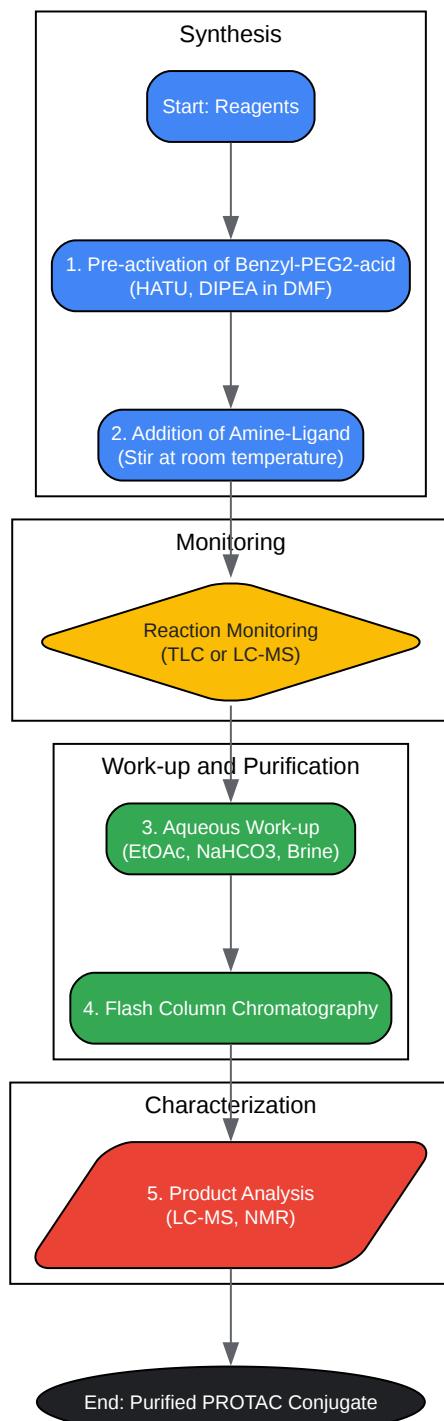
- Reaction Setup:
 - In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Benzyl-PEG2-acid** (1.2 equivalents) in anhydrous DMF.

- To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Coupling Reaction:
 - In a separate flask, dissolve the amine-functionalized ligand (Ligand-NH₂) (1.0 equivalent) in a minimal amount of anhydrous DMF.
 - Add the solution of Ligand-NH₂ to the pre-activated **Benzyl-PEG2-acid** mixture dropwise.
 - Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
- Work-up:
 - Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the purified Benzyl-PEG2-Ligand conjugate.
- Characterization:
 - Confirm the identity and purity of the final product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of a PROTAC using **Benzyl-PEG2-acid**.

PROTAC Synthesis Experimental Workflow



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Caption: A typical experimental workflow for PROTAC synthesis using **Benzyl-PEG2-acid**.

Conclusion

Benzyl-PEG2-acid is a versatile and valuable reagent for researchers in drug discovery and development. Its well-defined structure and dual functionality make it an ideal linker for the construction of PROTACs and other complex bioconjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of **Benzyl-PEG2-acid** in the laboratory. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like **Benzyl-PEG2-acid** will undoubtedly grow in importance.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl-PEG2-acid (CAS: 91555-65-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2965496#benzyl-peg2-acid-cas-number-91555-65-6\]](https://www.benchchem.com/product/b2965496#benzyl-peg2-acid-cas-number-91555-65-6)

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